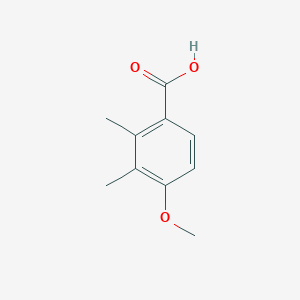

4-Methoxy-2,3-dimethylbenzoic acid

Description

Significance of Benzoic Acid Derivatives in Contemporary Chemical Science

Benzoic acid and its derivatives are foundational scaffolds in modern chemical research and industry. wikipedia.orgbritannica.com They serve as crucial intermediates in the synthesis of a wide array of organic substances, including dyes, cosmetics, and insect repellents. britannica.com In the pharmaceutical sector, benzoic acid derivatives are integral to the development of new therapeutic agents. nbinno.comymerdigital.com For instance, they are used in the synthesis of drugs such as antihistamines, antipsychotics, and anti-inflammatory agents. nbinno.com The antimicrobial properties of certain benzoic acid derivatives also lead to their use as preservatives in food and cosmetic products. wikipedia.orgymerdigital.comijcrt.org

The versatility of benzoic acid derivatives stems from the ability to modify their chemical and physical properties by introducing different functional groups onto the benzene (B151609) ring. mdpi.com These modifications can influence the compound's acidity, solubility, and biological activity. Research has shown that the position and nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the compound's reactivity and interaction with biological targets. mdpi.com

Contextualizing 4-Methoxy-2,3-dimethylbenzoic Acid within Aromatic Carboxylic Acid Research

Within the extensive family of aromatic carboxylic acids, this compound is a noteworthy member. Its structure, featuring a methoxy (B1213986) group and two methyl groups in addition to the carboxylic acid function, provides a unique combination of electronic and steric properties. The methoxy group at the 4-position acts as an electron-donating group, influencing the acidity of the carboxylic acid. The two methyl groups at the 2- and 3-positions introduce steric hindrance around the carboxylic acid group, which can affect its reactivity and how it interacts with other molecules.

Research into substituted benzoic acids often focuses on how different substitution patterns on the benzene ring affect the molecule's properties and potential applications. nih.govacs.org The study of this compound contributes to a deeper understanding of these structure-activity relationships. It serves as a specific case study for examining the combined effects of multiple substituents on the chemical behavior of a benzoic acid derivative.

Chemical Profile of this compound

The fundamental properties of this compound are summarized in the following table:

Synthesis and Characterization

The synthesis of this compound can be approached through various synthetic pathways, often involving the modification of a precursor molecule. One common strategy involves the methylation of a corresponding hydroxybenzoic acid derivative.

Spectroscopic analysis is crucial for the characterization of this compound, confirming its structure and purity.

Research Applications and Areas of Investigation

The primary application of this compound in a research context is as a building block in organic synthesis. Its specific substitution pattern makes it a valuable precursor for the creation of more complex molecules with potential applications in medicinal chemistry and materials science.

Researchers utilize this compound to introduce the 4-methoxy-2,3-dimethylbenzoyl moiety into larger molecular frameworks. The presence of the methoxy and methyl groups can be exploited to fine-tune the properties of the target molecules, such as their solubility, conformational preferences, and binding interactions with biological macromolecules.

Structure

2D Structure

Properties

IUPAC Name |

4-methoxy-2,3-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCTTXWQWCZEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540907 | |

| Record name | 4-Methoxy-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5628-61-5 | |

| Record name | 4-Methoxy-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 2,3 Dimethylbenzoic Acid and Its Precursors/derivatives

Established Synthetic Routes to 4-Methoxy-2,3-dimethylbenzoic Acid

The synthesis of this compound can be approached through several strategic pathways, primarily involving the modification of existing methylated and methoxylated benzoic acid precursors or through more complex multi-step organic syntheses.

Strategies Involving Methylated and Methoxylated Benzoic Acid Precursors

The synthesis of methoxylated benzoic acids often starts from hydroxylated precursors. For instance, a common method for preparing para-methoxy benzoic acid (p-anisic acid) involves the etherification of the phenolic hydroxyl group of p-Hydroxy Benzoic Acid. This can be achieved by reacting it with dimethyl sulfate (B86663) in a strong aqueous alkaline solution, often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. quickcompany.in The reaction progress is monitored until the starting material is consumed, and any ester byproducts formed are hydrolyzed in situ by heating with an alkali hydroxide (B78521). quickcompany.in

Another approach involves the oxidation of p-methoxy toluene (B28343). This can be accomplished using various oxidizing agents, including a catalytic system of cobalt and manganese bromides in the presence of acetic acid or through a photocatalytic process using a water-soluble photosensitizer like (3,10,17,24-tetrasulfophthalocyaninato)cobalt(II) under UV irradiation. chemicalbook.com

Multi-step Organic Synthesis Pathways for Aromatic Carboxylic Acids

Multi-step syntheses provide a versatile framework for constructing complex aromatic carboxylic acids from simpler starting materials. assets-servd.hostmit.eduyoutube.comyoutube.comlibretexts.org These pathways often involve a sequence of reactions that introduce and modify functional groups on the aromatic ring.

A general strategy for synthesizing substituted benzoic acids involves the functionalization of a pre-existing aromatic ring. For example, the synthesis of 4-methoxymethylbenzoic acid can be achieved from 4-methylbenzoic acid in a two-step process. The first step is a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. rsc.org The resulting 4-bromomethylbenzoic acid then undergoes a nucleophilic substitution (SN2) reaction with a methoxide (B1231860) source, such as potassium hydroxide in methanol (B129727), to yield the final product. rsc.orgysu.edursc.org

Continuous flow synthesis has emerged as a modern technique for streamlining multi-step processes, allowing for the rapid transformation of intermediates without the need for isolation and purification at each stage. mit.edu This approach is particularly beneficial for reactions involving unstable intermediates. mit.edu

Synthesis of Analogs and Related Derivatives of this compound

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing new materials and pharmaceuticals.

Preparation of Positional Isomers

The synthesis of positional isomers of methoxy-dimethylbenzoic acids often requires specific starting materials and regioselective reactions.

4-methoxy-2-methylbenzoic acid: This isomer can be synthesized by the carboxylation of 4-methoxytoluene using carbon dioxide in the presence of a catalyst like palladium on carbon or copper chromite under high pressure and temperature. nbinno.com

4-methoxy-3-methylbenzoic acid: This compound can be prepared from 5-Bromo-2-methylphenol through a process involving reaction with sodium hydroxide and magnesium in diethyl ether, followed by treatment with carbon dioxide. nbinno.com It is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. nbinno.comchemimpex.com Another route involves the methylation of 3-hydroxy-4-methylbenzoic acid using dimethyl sulphate. google.com

3-methoxy-4-methylbenzoic acid: Synthesis can be achieved from 3-hydroxy-4-methylbenzoic acid via methylation. google.com A multi-step process starting from 5-Bromo-2-methylphenol has also been described. nbinno.comchemicalbook.com

4-methoxy-2,6-dimethylbenzoic acid: This compound, with the chemical formula C10H12O3, is a known derivative. nih.gov Its synthesis can be approached through methods analogous to other dimethylated benzoic acids, likely involving a suitably substituted phenol (B47542) or toluene precursor.

2,6-dimethoxybenzoic acid: A synthetic method for this compound involves the reaction of sodium phenide with 1,3-dimethoxybenzene (B93181) to form 2,6-dimethoxy sodium phenide, which is then carboxylated with carbon dioxide. google.com

Functionalization Strategies for Benzoic Acid Backbones

The functionalization of the benzoic acid backbone is a key strategy for modifying its properties and creating new derivatives. One powerful technique is the direct C-H functionalization, which allows for the introduction of new substituents at specific positions on the aromatic ring. For example, a conformationally flexible template has been developed for the meta-C-H olefination of benzoic acids using a palladium-silver heterodimer catalyst. nih.gov This method demonstrates that regioselectivity can be controlled by the template design. nih.gov

Another common functionalization involves the introduction of fluorine atoms into the aromatic ring, which can enhance properties such as electrostatic interactions and has been utilized in the development of covalent organic frameworks (COFs) for selective gas capture. acs.org

Derivatization to Esters, Hydrazides, and Other Functional Groups

The carboxylic acid group of benzoic acids is a versatile handle for further derivatization into a wide range of functional groups.

Esters: Esterification is a common transformation. For example, 2,6-dimethylbenzoic acid can be converted to its methyl ester by first reacting it with thionyl chloride to form the acid chloride, followed by reaction with methanol in the presence of pyridine. prepchem.com Direct esterification can also be achieved by reacting the benzoic acid with an alcohol under acidic conditions or by using reagents like tetramethylammonium (B1211777) hydroxide in methanol for in-injector esterification during GC analysis. researchgate.net

Hydrazides: Benzoic acid hydrazides are readily prepared by reacting the corresponding benzoic acid esters with hydrazine (B178648) hydrate. google.comnih.gov This method has been used to synthesize a variety of hydrazides, including those of 4-methoxybenzoic acid and 3-hydroxybenzoic acid. nih.gov These hydrazides can be further reacted with aldehydes or anhydrides to form hydrazide-hydrazones and other derivatives with potential biological activity. nih.govnih.gov Hydrazines like 4-hydrazinobenzoic acid can also serve as derivatizing agents for the analysis of aldehydes. unesp.br

Innovative Synthetic Approaches and Green Chemistry Considerations relevant to this compound synthesis

The development of novel and sustainable methods for the synthesis of specialty chemicals like this compound is a focal point of modern chemical research. These efforts are driven by the principles of green chemistry, which prioritize the reduction of hazardous substances, improved energy efficiency, and the use of renewable resources. While traditional synthetic routes are often effective, innovative approaches offer pathways with enhanced safety profiles, lower environmental impact, and potentially greater economic viability. This section explores several cutting-edge synthetic strategies and green chemistry considerations that are pertinent to the synthesis of this compound and its precursors.

One of the most promising green chemistry avenues is the use of biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations. researchgate.netrsc.org For the synthesis of aromatic carboxylic acids, enzymatic carboxylation represents a significant innovation. researchgate.netrsc.orgmdpi.com This approach utilizes decarboxylase enzymes in the reverse direction to introduce a carboxyl group onto a phenolic precursor. researchgate.netmdpi.com The process is highly selective, often occurring under mild conditions in aqueous media, thereby avoiding the use of harsh reagents and organic solvents. researchgate.netrsc.org While a specific biocatalytic route to this compound has not been extensively documented, the principle could be applied to a suitable precursor, such as 2,3-dimethyl-4-methoxyphenol.

Another area of intense research is the application of C-H bond functionalization. This strategy aims to directly convert a C-H bond on an aromatic ring into a new functional group, such as a carboxylic acid, bypassing the need for pre-functionalized starting materials like halogenated aromatics. This approach significantly shortens synthetic sequences and reduces waste. While direct C-H carboxylation of aromatic compounds is challenging, research is ongoing to develop catalysts that can achieve this transformation under mild conditions. manchester.ac.uk

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, is also undergoing a green transformation. beilstein-journals.orgnih.gov Traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive waste. rsc.org Greener alternatives now include the use of solid acid catalysts, such as zeolites and sulfated zirconia, which can be easily recovered and reused, minimizing waste and simplifying product purification. rsc.org Furthermore, metal- and halogen-free methods, for example using methanesulfonic anhydride, are being developed to further enhance the environmental profile of these reactions. organic-chemistry.orgacs.org These greener Friedel-Crafts methods could be instrumental in the synthesis of precursors to this compound.

The oxidation of alkylarenes is a common method for producing benzoic acid derivatives. Green chemistry principles have led to the development of cleaner oxidation systems. For instance, the use of molecular oxygen from the air as the primary oxidant is highly desirable. mdpi.com Catalytic systems, such as those employing N-hydroxyphthalimide (NHPI) in conjunction with cobalt salts, have shown effectiveness in the aerobic oxidation of toluene derivatives to their corresponding carboxylic acids under milder conditions than traditional methods. mdpi.com This approach could be applied to the oxidation of a suitable precursor to yield this compound.

The following table provides a comparative overview of traditional versus innovative and greener synthetic approaches relevant to the synthesis of benzoic acid derivatives.

Table 1: Comparison of Synthetic Approaches for Benzoic Acid Derivatives

| Synthetic Approach | Traditional Method | Innovative/Green Chemistry Approach | Green Advantages |

| Carboxylation | Grignard reaction with CO2 | Biocatalytic carboxylation of phenols | Use of renewable biocatalysts, mild reaction conditions, aqueous solvent, high selectivity. researchgate.netrsc.orgmdpi.com |

| Acylation (of Precursors) | Friedel-Crafts acylation with AlCl3 | Friedel-Crafts acylation with solid acid catalysts or metal-free reagents | Catalyst reusability, reduction of corrosive waste, avoidance of heavy metals and halogens. rsc.orgorganic-chemistry.orgacs.org |

| Oxidation | Oxidation with KMnO4 or CrO3 | Catalytic aerobic oxidation (e.g., with Co/NHPI) | Use of air as the oxidant, reduced metal waste, milder reaction conditions. mdpi.com |

| Halogenation (of Precursors) | Classical electrophilic halogenation | Not a primary focus of green innovation for this step | N/A |

The following interactive table details research findings on some of these innovative synthetic approaches.

Table 2: Research Findings on Innovative Synthetic Approaches

| Research Area | Catalyst/System | Substrate Type | Product Type | Key Findings & Potential Relevance |

| Biocatalytic Carboxylation | Decarboxylase enzymes | Phenolic compounds | Hydroxybenzoic acids | Demonstrates the feasibility of enzymatic C-C bond formation to create carboxylic acids from phenols under green conditions. researchgate.netmdpi.com |

| Green Friedel-Crafts Acylation | Sulfated Zirconia | Aromatic compounds | Aryl ketones | Solid acid catalysts can replace traditional Lewis acids, leading to cleaner and more efficient processes for synthesizing ketone precursors. rsc.org |

| Aerobic Oxidation | Co(II)/N-hydroxyphthalimide (NHPI) | Toluene derivatives | Benzoic acids | Enables the use of air to oxidize alkylarenes, offering a significantly greener route to benzoic acids compared to stoichiometric permanganate (B83412) or dichromate oxidations. mdpi.com |

While direct application of these innovative and green methodologies to the synthesis of this compound may require further research and development, they represent the future direction of chemical manufacturing, emphasizing sustainability, safety, and efficiency.

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Mechanistic Pathways Involving the Carboxylic Acid Group of 4-Methoxy-2,3-dimethylbenzoic Acid

The carboxylic acid moiety is central to a variety of reactions, including decarboxylation, esterification, and amidation.

Decarboxylation, the removal of the carboxyl group, is a significant reaction for benzoic acids. For substituted benzoic acids, the reaction is often challenging and requires specific conditions. The presence of electron-donating groups, such as the methoxy (B1213986) and dimethyl groups in this compound, can facilitate this process.

Acid-catalyzed decarboxylation of electron-rich benzoic acids, like the closely related 2,4-dimethoxybenzoic acid, proceeds through a mechanism that avoids the formation of a high-energy protonated CO2 molecule. acs.org The proposed pathway involves the initial protonation of the carboxylic acid, followed by a nucleophilic attack of water to form a hydrated intermediate. Subsequent protonation of the aromatic ring at the position alpha to the carboxyl group leads to a pre-decarboxylation intermediate. acs.org The positive charge in this intermediate is stabilized by resonance with the electron-donating methoxy groups. acs.org The final step is the cleavage of the C-C bond, yielding 1,3-dimethoxybenzene (B93181) and protonated carbonic acid. acs.org The rate of this reaction is dependent on the acidity of the solution. wikipedia.org

Another pathway for decarboxylation is through oxidative processes. For instance, the oxidative decarboxylation of benzoic acid in the presence of copper can lead to the formation of phenols. nih.gov More contemporary methods involve radical decarboxylation. A general protocol for the decarboxylative hydroxylation of benzoic acids has been developed using a copper-catalyzed reaction that proceeds via a radical mechanism initiated by ligand-to-metal charge transfer (LMCT). wikipedia.org This method allows for the conversion of benzoic acids to phenols under relatively mild conditions. wikipedia.org

Decarboxylative cross-coupling reactions, often catalyzed by palladium, represent a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds, where the carboxylic acid is replaced by another functional group. rsc.orgwalisongo.ac.id

Table 1: Factors Influencing Decarboxylation of Substituted Benzoic Acids

| Factor | Effect on Decarboxylation Rate | Mechanism | Reference |

|---|---|---|---|

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Increase rate in acid-catalyzed reactions | Stabilize the positive charge in the ring-protonated intermediate. | acs.org |

| Acid Catalyst | Increases rate | Facilitates protonation of the carboxyl group and the aromatic ring. | acs.orgwikipedia.org |

| Oxidizing Agents (e.g., Copper) | Promotes oxidative decarboxylation | Leads to the formation of phenols. | nih.gov |

| Photocatalysis (with Copper) | Enables radical decarboxylation | Proceeds via ligand-to-metal charge transfer (LMCT). | wikipedia.org |

| Palladium Catalysts | Facilitates decarboxylative cross-coupling | Allows for the formation of new C-C or C-heteroatom bonds. | nih.govrsc.org |

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. pacific.edulscollege.ac.in The reaction is an equilibrium process. pacific.edu To drive the reaction towards the product, either a large excess of the alcohol is used, or water is removed as it is formed, often by azeotropic distillation. pacific.edu

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. lscollege.ac.inlibretexts.org This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. lscollege.ac.inlibretexts.org A tetrahedral intermediate is formed, followed by proton transfer and the elimination of water to yield the ester. lscollege.ac.inhmdb.ca Isotopic labeling studies using ¹⁸O have confirmed that the oxygen atom from the alcohol is incorporated into the ester, while the hydroxyl group of the carboxylic acid is lost as water. nih.gov

Amidation: Amides are typically synthesized from carboxylic acids by reaction with amines. Due to the lower reactivity of amines compared to alcohols and the basicity of the amine neutralizing the acid catalyst, direct amidation requires harsh conditions or the use of coupling agents. One approach involves the one-pot condensation of carboxylic acids and amines mediated by reagents like titanium tetrachloride (TiCl₄). masterorganicchemistry.com The reaction likely proceeds through the formation of an adduct between the carboxylate and TiCl₄, creating a better leaving group and facilitating the nucleophilic attack by the amine. masterorganicchemistry.com Boric acid has also been reported as a simple and effective catalyst for the amidation of benzoic acids with aromatic amines under mild, solvent-free conditions. researchgate.net The general mechanism for acid-catalyzed amidation involves the activation of the carbonyl group by protonation, followed by nucleophilic attack from the amine. masterorganicchemistry.com

Aromatic Substitution Reactions on the this compound Core

The substitution pattern on the aromatic ring of this compound is determined by the combined directing effects of the four substituents.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. The substituents on the ring determine both the rate of reaction and the position of the incoming electrophile (regioselectivity). orgsyn.org

In this compound, we have:

A strongly activating, ortho, para-directing methoxy group (-OCH₃) at C4.

Two weakly activating, ortho, para-directing methyl groups (-CH₃) at C2 and C3.

A deactivating, meta-directing carboxylic acid group (-COOH) at C1. acs.org

The available positions for substitution are C5 and C6. The directing effects of the existing groups are as follows:

-OCH₃ at C4: Directs to C3 (blocked) and C5.

-CH₃ at C2: Directs to C1 (blocked), C3 (blocked), and C6.

-CH₃ at C3: Directs to C2 (blocked), C4 (blocked), and C5.

-COOH at C1: Directs to C3 (blocked) and C5.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect | Target Position(s) |

|---|---|---|---|---|

| -COOH | C1 | Deactivating | meta | C3 (blocked), C5 |

| -CH₃ | C2 | Activating | ortho, para | C1 (blocked), C3 (blocked), C6 |

| -CH₃ | C3 | Activating | ortho, para | C2 (blocked), C4 (blocked), C5 |

| -OCH₃ | C4 | Strongly Activating | ortho, para | C3 (blocked), C5 |

| Predicted Outcome | | | | C5 (major product) |

Nucleophilic Aromatic Substitution (SNAr): While less common than EAS, SNAr can occur on aromatic rings that are electron-deficient, typically those bearing strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.com For a molecule like this compound, direct SNAr on the ring is unlikely due to the presence of electron-donating groups. However, if a good leaving group (like a halogen) were present, SNAr could be possible, with the reaction being facilitated by activation from the carboxylic acid group. For instance, studies on unprotected ortho-fluoro/methoxy benzoic acids have shown that the fluoro or methoxy group can be displaced by organolithium or Grignard reagents in the absence of a metal catalyst. The reaction is believed to proceed via precoordination of the organometallic reagent with the carboxylate, followed by an addition-elimination mechanism.

Palladium-catalyzed Cross-coupling Reactions: These reactions are a cornerstone of modern organic synthesis. A particularly relevant variant for benzoic acids is the decarboxylative cross-coupling, where the carboxylic acid itself is used as a coupling partner, eliminating CO₂ in the process. walisongo.ac.id This strategy avoids the need to pre-functionalize the substrate to an organometallic reagent. rsc.org Palladium catalysts can effectively couple heteroaromatic carboxylic acids with aryl halides. nih.gov The mechanism often involves an initial oxidative addition of the palladium catalyst to the aryl halide, followed by a transmetalation-like step with a copper carboxylate (formed in situ), and finally reductive elimination to form the new C-C bond. walisongo.ac.id This approach has been used to synthesize a variety of biaryl compounds. nih.gov

Oxidative and Reductive Transformations of Methoxy-Dimethylbenzoic Acid Structures

Reductive Transformations: The aromatic ring of this compound can be reduced under specific conditions. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for reducing aromatic rings to 1,4-cyclohexadienes. wikipedia.orgnih.gov The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents.

Electron-donating groups, like -OCH₃ and -CH₃, direct the reduction to produce a diene where the double bonds are not conjugated with the substituent. In the case of anisole (B1667542) (methoxybenzene), the product is 1-methoxy-1,4-cyclohexadiene. nih.gov

Electron-withdrawing groups, like -COOH, stabilize the intermediate radical anion differently, leading to a product where one of the double bonds is conjugated with the substituent. For benzoic acid, the product is 1,4-dihydrobenzoic acid. wikipedia.org

For this compound, the outcome would be a competition between the directing effects of the activating and deactivating groups, making the precise structure of the product complex to predict without experimental data. The carboxylic acid group itself can also be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.org

Oxidative Transformations: The electron-rich aromatic ring, activated by the methoxy and dimethyl groups, is susceptible to oxidation. The oxidation of structurally similar compounds, such as 4-methoxy-2,6-dimethylaniline, has been studied, suggesting that the ring can be oxidized to form quinone-like structures. The reaction of benzoic acid with atmospheric radicals like hydroxyl (•OH) can lead to the formation of monohydroxybenzoic acids. In the case of this compound, oxidation could potentially lead to demethylation of the methoxy group or oxidation of the methyl groups, depending on the oxidant and reaction conditions. For instance, 4-methoxyacetophenone has been surprisingly observed to oxidize to 4-methoxybenzoic acid.

Catalytic Transformations and Catalyst Development for this compound Synthesis or Derivatization

The synthesis and derivatization of polysubstituted benzoic acids like this compound are crucial for accessing a wide range of complex molecules with potential applications in materials science and pharmaceuticals. Catalytic methods, in particular, offer efficient and selective routes to these compounds, often minimizing waste and allowing for milder reaction conditions compared to stoichiometric approaches. This section explores potential catalytic strategies for the synthesis and further transformation of this compound, drawing upon established catalytic systems for related aromatic compounds.

Catalytic Synthesis of this compound

The direct introduction of a carboxyl group onto an aromatic ring using carbon dioxide (CO₂) as a C1 feedstock is a highly attractive and sustainable synthetic strategy. Research into the catalytic carboxylation of arenes has identified several promising systems, with rhodium-based catalysts showing notable efficacy for the C-H activation and subsequent carboxylation of simple aromatic compounds.

One of the most promising approaches for the synthesis of this compound would be the direct rhodium-catalyzed carboxylation of the corresponding precursor, 1-methoxy-2,3-dimethylbenzene. Mechanistic studies on the carboxylation of arenes like benzene have elucidated a potential catalytic cycle. nih.gov This process is proposed to initiate with the generation of a catalytically active 14-electron methylrhodium(I) complex. nih.govrsc.org This species then facilitates the oxidative addition of an aromatic C-H bond, leading to a rhodium(III) intermediate. Subsequent reductive elimination and reaction with CO₂ afford the desired benzoic acid and regenerate the active catalyst. nih.gov

A general mechanistic pathway for this rhodium-catalyzed carboxylation is outlined below:

Generation of the Active Catalyst: A rhodium(I) precursor reacts with a methylating agent, such as an organoaluminum reagent, to form a methylrhodium(I) complex. nih.govrsc.org

C-H Activation: The methylrhodium(I) complex activates a C-H bond of the aromatic substrate (e.g., 1-methoxy-2,3-dimethylbenzene) to form a phenyl(hydrido)(methyl)rhodium(III) intermediate. nih.gov

Reductive Elimination: This intermediate undergoes reductive elimination of methane (B114726) to yield a reactive phenylrhodium(I) species. nih.gov

Carboxylation: The phenylrhodium(I) complex reacts with carbon dioxide in a nucleophilic addition to form a rhodium(I) benzoate (B1203000) complex. nih.gov

Catalyst Regeneration: Transmetalation with the methylating agent regenerates the active methylrhodium(I) catalyst, releasing the aluminum salt of the benzoic acid. nih.gov

While specific data for the carboxylation of 1-methoxy-2,3-dimethylbenzene is not extensively documented, the generality of this method for a range of electron-rich and electron-poor arenes suggests its potential applicability. nih.gov The directing effects of the methoxy and methyl substituents would likely influence the regioselectivity of the carboxylation. The table below summarizes key components of such a catalytic system.

| Catalyst System Component | Function | Example |

| Rhodium(I) Precursor | Main catalyst for C-H activation | [RhCl(dcype)]₂ (dcype = 1,2-bis(dicyclohexylphosphino)ethane) nih.gov |

| Co-catalyst/Methylating Agent | Generation of the active catalyst | AlMe₁.₅(OEt)₁.₅ nih.gov |

| Carboxylating Agent | Source of the carboxyl group | Carbon Dioxide (CO₂) nih.gov |

| Substrate | Aromatic precursor | 1-Methoxy-2,3-dimethylbenzene |

Catalytic Derivatization of this compound

Beyond its synthesis, this compound can serve as a scaffold for the construction of more complex molecules through catalytic derivatization. Transition metal-catalyzed reactions, particularly those involving rhodium, have been developed for the transformation of benzoic acids (typically as their amide derivatives) into heterocyclic structures.

A notable example is the rhodium(III)-catalyzed oxidative cycloaddition of benzamides with alkynes to form isoquinolones. nih.gov This reaction proceeds through the activation of both an ortho C-H bond of the benzamide (B126) and the N-H bond, followed by the insertion of an alkyne. nih.gov Applying this methodology to a benzamide derived from this compound could provide a route to highly substituted isoquinolone frameworks.

The proposed catalytic cycle for this transformation involves:

N-H Metalation and C-H Activation: The rhodium(III) catalyst reacts with the benzamide to form a five-membered rhodacycle intermediate via activation of the N-H and an ortho C-H bond. nih.gov

Alkyne Insertion: The alkyne coordinates to the rhodium center and inserts into the Rh-C bond. nih.gov

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the isoquinolone product and regenerate a rhodium(I) species. nih.gov

Oxidation: An oxidant, such as a copper(II) salt, re-oxidizes the rhodium(I) to the active rhodium(III) state, completing the catalytic cycle. nih.gov

The functional group tolerance of this reaction is generally good, allowing for the presence of various substituents on the benzamide and the alkyne. nih.gov The table below outlines the typical components for this type of catalytic derivatization.

| Catalyst System Component | Function | Example |

| Rhodium(III) Precursor | Main catalyst for C-H/N-H activation | [RhCp*Cl₂]₂ nih.gov |

| Oxidant | Regenerates the active catalyst | Copper(II) salts (e.g., Cu(OAc)₂) nih.gov |

| Substrate 1 | Benzoic acid derivative | Amide of this compound |

| Substrate 2 | Coupling partner | Substituted or unsubstituted alkynes nih.gov |

This catalytic approach highlights a pathway for converting a relatively simple benzoic acid into a more complex heterocyclic system, demonstrating the power of modern catalytic methods in organic synthesis.

Biological and Pharmacological Research Endeavors

Antimicrobial Activity Studies of Related Methoxy-Dimethylbenzoic Acid Derivatives

The search for novel antimicrobial agents is a critical area of research, and benzoic acid derivatives have shown promise in this domain.

The antibacterial effects of benzoic acid derivatives are influenced by the type, number, and position of substituents on the benzoic ring. nih.gov Studies have shown that while the addition of hydroxyl or methoxyl groups can sometimes weaken the antibacterial effect compared to benzoic acid, specific substitutions can enhance activity. For example, 2-hydroxybenzoic acid demonstrated strong antibacterial activity against E. coli O157, equivalent to benzoic acid itself, and exhibited a shorter killing time. nih.gov

In other studies, pyrazole (B372694) derivatives of benzoic acid have been identified as potent agents against Gram-positive bacteria, including staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. nih.gov Specifically, a 3-chloro-4-methyl aniline (B41778) derivative and its 4-bromo-3-methyl analog were potent growth inhibitors of S. aureus, enterococci, B. subtilis, and S. epidermidis. nih.gov Furthermore, benzyl (B1604629) and benzoyl benzoic acid derivatives have been developed as inhibitors of bacterial RNA polymerase, with a representative compound showing excellent activity against Staphylococcus epidermidis with a MIC of 0.5 μg/mL, comparable to vancomycin. nih.gov The presence of electron-withdrawing substituents on the benzoic acid ring was found to significantly improve antibacterial activity. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Key Finding (MIC) | Source |

|---|---|---|---|

| 2-Hydroxybenzoic Acid | E. coli O157 | 1 mg/mL | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococci, Enterococci | As low as 0.78 μg/mL | nih.gov |

| 3-Chloro-4-methyl aniline derivative | S. aureus | 3.12–6.25 µg/mL | nih.gov |

| Benzyl/Benzoyl Benzoic Acid Derivative | S. epidermidis | 0.5 μg/mL | nih.gov |

Benzoic acid derivatives isolated from the inflorescences of Piper cumanense have demonstrated activity against several phytopathogenic fungi, showing particular efficacy against the Fusarium genus. nih.gov The antifungal properties of these compounds are also linked to their chemical structure. For instance, α-methoxylation of certain fatty acids has been shown to significantly improve their antifungal activities. nih.govjohnshopkins.edu While 4-thiatetradecanoic acid itself has weak antifungal activity, its α-methoxy derivative displayed significantly higher potency against Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.govjohnshopkins.edu

Research on 3,4,5-trihydroxybenzoic acid (gallic acid) showed it to be an effective agent against Candida and dermatophyte species. scirp.org Interestingly, its acetylated derivative, 3,4,5-tris(acetyloxy)benzoic acid, did not show increased antifungal activity, suggesting that the free hydroxyl groups are important for its effect. scirp.org The position of substituents also matters; studies on pyrimidine (B1678525) derivatives showed that a compound with a 4-methoxy group was most effective against Candida albicans. researchgate.netresearchgate.net

| Compound/Derivative Class | Fungal Strain(s) | Key Finding (MIC) | Source |

|---|---|---|---|

| Benzoic Acid Derivatives from Piper cumanense | Fusarium genus | Active | nih.gov |

| (±)-2-methoxy-4-thiatetradecanoic acid | C. albicans, C. neoformans, A. niger | 0.8-1.2 mM | nih.gov |

| 3,4,5-Trihydroxybenzoic acid | Candida species, Dermatophytes | Effective | scirp.org |

| Pyrimidine derivative with 4-methoxy group | Candida albicans | Most effective in its class | researchgate.netresearchgate.net |

Antioxidant and Anti-inflammatory Properties of Benzoic Acid Analogs

Benzoic acid derivatives are recognized for their significant antioxidant and anti-inflammatory potential, which is largely attributed to the presence and position of hydroxyl groups on the aromatic ring. nih.gov

These compounds act as potent antioxidants by scavenging free radicals like the superoxide (B77818) radical, thereby protecting cells from oxidative damage. researchgate.netantiox.org The antioxidant capacity is highly dependent on the molecular structure. Studies on 14 different benzoic acid derivatives revealed that monohydroxybenzoic derivatives, particularly those with a hydroxyl group in the ortho or para position relative to the carboxyl group, exhibit the best antioxidant properties. researchgate.netantiox.org Blocking the hydroxyl group leads to a significant decrease in antioxidant activity. researchgate.netantiox.org Phenolic acids such as protocatechuic acid and vanillic acid are known for their strong antioxidant and anti-inflammatory effects. ijcrt.org

The anti-inflammatory action of benzoic and salicylic (B10762653) acids has been linked to their ability to inhibit cyclooxygenase (COX), a key enzyme in the production of prostaglandins, which are inflammatory mediators. nih.gov The anti-inflammatory activity of various phenolic acids, such as ferulic acid and protocatechuic acid, has been demonstrated in different experimental models by showing a reduction in pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Investigations into Anticancer Activity and Apoptosis Induction by Related Benzoic Acid Compounds

The potential of benzoic acid derivatives as anticancer agents is an active area of research. preprints.org These compounds have been shown to retard cancer cell growth through various mechanisms, including the induction of apoptosis (programmed cell death). preprints.orgnih.gov

Numerous synthesized benzoic acid derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines. For example, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids showed high anticancer activity against MCF-7 breast cancer cells, with IC50 values of 18.7 and 15.6 µM, by inducing apoptosis. preprints.org Similarly, silver nanoparticles synthesized using 4-N-methyl benzoic acid exhibited significant action against MCF-7 cells with an IC50 value of 42.19 mg/ml. preprints.org

Some benzoic acid derivatives exert their anticancer effects by inhibiting histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells. nih.govdergipark.org.tr Dihydroxybenzoic acid (DHBA), for instance, was found to inhibit HDAC activity, leading to cancer cell growth inhibition, induction of reactive oxygen species (ROS), and caspase-3-mediated apoptosis. nih.gov In contrast, dimethoxy benzoic acid (DMBA) did not show the same HDAC inhibitory effect, highlighting the importance of the hydroxyl groups. nih.gov Various phenolic acids have demonstrated anti-proliferative and apoptotic effects in colon and breast cancer cell lines. nih.govdergipark.org.tr

| Compound/Derivative Class | Cancer Cell Line | Key Finding (IC₅₀) | Source |

|---|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14) | MCF-7 (Breast) | 15.6 µM | preprints.org |

| Silver nanoparticles with 4-N-methyl benzoic acid | MCF-7 (Breast) | 42.19 mg/ml | preprints.org |

| Benzo[a]phenoxazine derivative (A42) | RKO (Colorectal) | Reduces colonies by >90% at IC₅₀ | mdpi.com |

| Benzoic Acid | MG63 (Bone) | 85.54±3.17 µg/ml (48h) | dergipark.org.tr |

Enzyme Modulation and Inhibition Studies by Benzoic Acid Derivatives

Benzoic acid derivatives have been investigated as inhibitors of various enzymes, playing potential roles in treating a range of diseases.

In the wake of the COVID-19 pandemic, significant research has focused on identifying inhibitors for SARS-CoV-2 proteases, which are crucial for viral replication. bohrium.com Molecular docking studies have explored the potential of benzoic acid derivatives to bind to the active site of the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.govnih.govresearchgate.net These in silico studies suggest that derivatives like 2,5-dihydroxybenzoic acid (gentisic acid) are promising candidates due to their predicted binding affinity. nih.gov The high degree of hydroxylation on the benzoic ring appears to be associated with a better antiviral effect. nih.gov

Cytochrome P450 Enzyme Inhibition

Currently, there is a lack of specific research data on the direct inhibitory effects of 4-Methoxy-2,3-dimethylbenzoic acid on cytochrome P450 (CYP450) enzymes. However, studies on structurally related compounds provide insights into how molecules with similar methoxy (B1213986) and carboxylate functionalities might interact with these crucial metabolic enzymes.

For instance, research on dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB), a more complex molecule containing dimethoxy-substituted biphenyl (B1667301) rings, has shown it to be a potent inhibitor of CYP3A4, with a reported inhibition constant (K(i)) of 0.27 ± 0.21 microM. google.com This inhibition is selective; DDB only marginally affected other enzymes like CYP1A2, CYP2C9, and CYP2D6 at higher concentrations and had no effect on CYP2A6, CYP2C19, and CYP2E1. google.com The mechanism of inhibition by DDB involves the formation of a metabolite-P450 complex, leading to a time-dependent loss of the enzyme's catalytic function. google.com While DDB is structurally distinct from this compound, its behavior underscores the potential for methoxy-containing aromatic compounds to act as CYP450 inhibitors.

Other Enzyme-Catalyzed Reactions and Metabolic Pathways

Direct metabolic studies on this compound are not extensively documented in the available literature. However, research on related dimethylbenzoic acid isomers provides a model for its potential biotransformation. One such study focused on 3,4-Dimethylbenzoic acid, which is metabolized by the microorganism Rhodococcus rhodochrous. This bacterium oxidizes the compound through an ortho-pathway, with 3,4-dimethylcatechol identified as an intermediate. medchemexpress.com Additionally, 2,4-dimethylbenzoic acid has been identified as a metabolite produced by Saccharomyces cerevisiae (yeast). nbinno.com These examples suggest that the metabolic fate of this compound in biological systems would likely involve oxidation and demethylation pathways.

Antiglycation Activity Research with 4-Methoxybenzoylhydrazones

Derivatives of 4-methoxybenzoic acid, specifically 4-methoxybenzoylhydrazones, have been synthesized and evaluated for their potential to inhibit glycation, a non-enzymatic process implicated in diabetic complications. fluorochem.co.uk In one study, a series of thirty 4-methoxybenzoylhydrazones were created by condensing 4-methoxybenzoylhydrazide with various aromatic aldehydes. These compounds exhibited a wide range of antiglycation activity, with IC50 values (the concentration required to inhibit 50% of the reaction) from 216.52 to 748.71 µM. fluorochem.co.uk

Several of these derivatives showed more potent activity than the standard inhibitor, rutin (B1680289) (IC50 = 294.46 ± 1.50 µM). fluorochem.co.uknih.gov For example, compound 1 (N'-(2-hydroxybenzylidene)-4-methoxybenzohydrazide) was the most active, with an IC50 value of 216.52 ± 4.2 µM. fluorochem.co.uknih.gov The activity of these compounds highlights their potential as lead structures for developing new drugs to combat protein glycation. nih.govmdpi.com

| Compound Number | Substituent on Benzylidene Ring | IC50 (µM) | Activity Level vs. Rutin (IC50 ≈ 294.5 µM) |

|---|---|---|---|

| 1 | 2-Hydroxy | 216.52 ± 4.2 | More Potent |

| 6 | 2,4-Dihydroxy | 227.75 ± 0.53 | More Potent |

| 7 | 3,5-Dihydroxy | 242.53 ± 6.1 | More Potent |

| 11 | 2-Hydroxy-3-methoxy | 287.79 ± 1.59 | More Potent |

| 3 | 3-Hydroxy | 289.58 ± 2.64 | More Potent |

| 4 | 4-Hydroxy | 307.1 ± 6.08 | Good |

| 8 | 4-Hydroxy-3-methoxy | 347.62 ± 5.8 | Good |

| 2 | Unsubstituted | 394.76 ± 3.35 | Good |

| 12 | 3-Ethoxy-4-hydroxy | 399.90 ± 7.9 | Good |

| 5 | 2,3-Dihydroxy | 420.40 ± 3.3 | Moderate |

| 17 | 4-Dimethylamino | 474.97 ± 19.14 | Moderate |

| 14 | 4-Nitro | 649.18 ± 18.5 | Weak |

| 10 | 3-Bromo | 657.75 ± 14.0 | Weak |

| 18 | 4-Chloro | 718.96 ± 10.7 | Weak |

| 15 | 3-Nitro | 748.71 ± 7.8 | Weak |

Structure-Activity Relationship (SAR) Studies for Biological Applications of Related Benzoic Acids

Structure-activity relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. glpbio.com While SAR studies specifically for this compound are limited, extensive research on related benzoic acid derivatives has established key principles.

In the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were studied. nih.gov This work revealed that benzylic heteroaromatic amide groups were the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over simple alkyl ethers. nih.gov

Another SAR study on 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2 found that introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity while significantly increasing antiproliferative effects against A549 cancer cells.

Furthermore, research into the inhibition of α-amylase by benzoic acid derivatives showed that the position of substituents is crucial. A hydroxyl group at the 2-position of the benzene (B151609) ring had a positive effect on inhibitory activity, whereas a methoxy group at the same position or a hydroxyl group at the 5-position had a negative effect. These studies collectively demonstrate that modifications to the substituents on the benzoic acid ring system can profoundly influence biological activity and selectivity.

Role of this compound as a Pharmaceutical Intermediate in Drug Discovery

Aromatic carboxylic acids, including isomers of methoxy-dimethylbenzoic acid, are valuable building blocks in the synthesis of complex pharmaceutical agents. While specific examples using this compound as a precursor are not widely reported, its isomers are frequently employed.

For instance, 4-Methoxy-2-methylbenzoic acid serves as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and antipsychotics. fluorochem.co.uk It is a precursor for synthesizing dibenzoxepinacetic acid, which is a key component in the production of the anti-allergic drug olopatadine. nih.gov Similarly, 3-methoxy-4-hydroxybenzoic acid is the starting material for a novel synthesis of bosutinib, a kinase inhibitor used in cancer therapy. nih.gov 2,3-Dimethylbenzoic acid is used as a reagent in the synthesis of compounds designed to treat a range of neurological and psychiatric disorders, including depression, anxiety, and neuropathic pain. The utility of these closely related structures suggests that this compound holds potential as a valuable intermediate for creating novel therapeutic agents.

Applications in Advanced Materials and Other Fields

Role of Benzoic Acid Derivatives in Polymer Science and Functional Materials Development

Benzoic acid and its derivatives are foundational components in the field of polymer science and the development of functional materials. These aromatic carboxylic acids serve as crucial monomers, precursors, and additives in the synthesis of a wide range of polymers. Their incorporation into polymer chains can significantly influence the final material's physical and chemical properties, including thermal stability, mechanical strength, and chemical resistance. ontosight.aiontosight.ai For instance, polymers derived from benzoic acid have been investigated for use in coatings, adhesives, and composite materials. ontosight.ai

In more advanced applications, benzoic acid derivatives are integral to creating thermosetting resins—polymers that are cured to form rigid, insoluble materials. These resins are valued in the manufacturing of electrical components, automotive parts, and construction materials. ontosight.ai The versatility of the benzoic acid scaffold allows for the introduction of various functional groups, which can tailor the polymer for specific applications. The presence of carboxyl groups, for example, can affect solubility and provide sites for further chemical modifications. ontosight.ai

Furthermore, research has explored the use of benzoic acid-derived polymers in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. ontosight.ai The ability to segregate benzoic acid derivatives within the crystalline phases of polymers offers a novel route for including functional additives in a controlled manner. mdpi.com Benzoic acid itself has also been used as an organic flux in melt polymerization approaches to synthesize advanced materials like covalent organic frameworks (COFs). acs.org As a substituted benzoic acid, 4-Methoxy-2,3-dimethylbenzoic acid is part of this class of versatile chemical building blocks, holding potential for use in the synthesis of specialized polymers and functional materials.

Supramolecular Chemistry and Crystal Engineering Involving Benzoic Acid Scaffolds

The benzoic acid scaffold is a subject of significant interest in supramolecular chemistry and crystal engineering due to its capacity for forming robust and predictable intermolecular interactions, primarily through hydrogen bonding. The carboxylic acid group on the benzene (B151609) ring readily forms strong, directional hydrogen bonds, often leading to the formation of cyclic hydrogen-bonded dimers. researchgate.net This reliable self-assembly behavior makes benzoic acid and its derivatives excellent building blocks for designing complex, multi-component crystalline structures known as cocrystals. nih.govrsc.org

Crystal engineering strategies leverage these interactions to create novel solid forms of active pharmaceutical ingredients (APIs) and other functional molecules. nih.gov By co-crystallizing a target molecule with a benzoic acid derivative, it is possible to modify key physical properties such as solubility, dissolution rate, and stability without altering the chemical nature of the primary component. nih.gov The study of benzoic acid co-crystals has revealed the formation of various polymorphs—different crystal structures of the same compound—depending on the preparation method, such as crystallization from solution versus mechanical grinding. rsc.org

The formation of "supramolecular assemblies" in solution, guided by the interactions of benzoic acid and its salts, can act as templates to direct the nucleation and growth of crystals, influencing their size and shape. mdpi.com The structural framework of this compound, featuring a carboxylic acid group, makes it a suitable candidate for participating in the formation of such supramolecular structures and engineered crystals.

Applications in Agrochemicals and Dyes

Benzoic acid and its derivatives are widely used as intermediates and precursors in the synthesis of agrochemicals and dyes. ontosight.airesearchgate.net Their chemical structure provides a versatile platform for building more complex molecules with specific biological or colorant properties. In the agrochemical industry, certain benzoic acid derivatives exhibit insecticidal, fungicidal, or herbicidal properties. ontosight.aiherts.ac.uk For example, benzoic acid is a known multi-purpose fungicide and insecticide. herts.ac.uk It also serves as an intermediate in the production of key fungicides like benomyl (B1667996) and dicloran. openpr.com

In the dye and pigment industry, the aromatic ring of benzoic acid derivatives is a core component of many synthetic colorants. ontosight.ai The presence of specific functional groups on the ring can create chromophores responsible for the color of the dye. The industrial significance is highlighted by the fact that a substantial portion of benzaldehyde, a direct precursor to benzoic acid, is channeled into the manufacturing of agrochemicals and dyes. openpr.com While direct applications of this compound in commercial agrochemicals or dyes are not widely documented, its structure is consistent with the class of compounds used as building blocks in these sectors.

Utilization as Analytical Standards and Reference Compounds in Chemical and Biological Research

In chemical and biological research, the availability of pure, well-characterized compounds is essential for the validation of analytical methods, quantification of substances, and as starting points for synthetic chemistry. Benzoic acid derivatives, particularly those with high purity, serve as valuable analytical standards and reference compounds.

For instance, 4-Methoxybenzoic acid (p-Anisic acid), an isomer of the subject compound, is sold as a certified reference material (CRM). sigmaaldrich.com Such CRMs are produced and certified under stringent international standards like ISO 17034 and ISO/IEC 17025, ensuring traceability to primary materials from national metrology institutes (NMIs) like NIST. sigmaaldrich.com These standards are crucial for quality control in various industries, including food and beverages, cosmetics, and personal care products. sigmaaldrich.com The National Institute of Standards and Technology (NIST) maintains extensive data on compounds like 4-Methoxybenzoic acid, further cementing their role as reference materials. nist.govnist.gov

This compound is available from various chemical suppliers explicitly for research and laboratory use. fishersci.caglpbio.com Its defined chemical structure and properties, documented in databases like PubChem, allow it to be used as a reference compound in synthetic chemistry and in the study of biological activities. cymitquimica.comnih.gov Compounds like this are often used as building blocks in medicinal chemistry to explore structure-activity relationships or as analytical markers during the development of new research methodologies. cymitquimica.com

Data Tables

Table 1: Summary of Applications for Benzoic Acid Derivatives

| Field | Application Area | Specific Use-Case Examples | Citations |

| Advanced Materials | Polymer Science | Monomers for coatings, adhesives, and thermosetting resins; functional additives. | ontosight.ai, ontosight.ai, atamanchemicals.com |

| Functional Materials | Synthesis of Covalent Organic Frameworks (COFs). | acs.org | |

| Supramolecular Chemistry | Crystal Engineering | Formation of cocrystals to modify properties of active ingredients. | nih.gov, rsc.org |

| Self-Assembly | Creation of predictable hydrogen-bonded supramolecular structures. | researchgate.net, mdpi.com | |

| Industrial Chemicals | Agrochemicals | Precursors for fungicides (e.g., benomyl) and insecticides. | ontosight.ai, herts.ac.uk, openpr.com |

| Dyes and Pigments | Intermediates in the synthesis of various colorants. | ontosight.ai, openpr.com | |

| Research & Analysis | Analytical Standards | Certified Reference Materials (CRMs) for quality control (e.g., 4-Methoxybenzoic acid). | sigmaaldrich.com, medchemexpress.com |

| Reference Compounds | Chemical and biological research; building blocks in medicinal chemistry. | cymitquimica.com, nih.gov, glpbio.com |

Environmental and Metabolic Research

Metabolic Fate of Dimethylbenzoic Acids in Biological Systems (e.g., metabolites of trimethylbenzene)

The metabolic fate of dimethylbenzoic acids (DMBAs) is primarily understood through studies of their parent compounds, trimethylbenzenes (TMBs), which are common components of petroleum and industrial solvents. researchgate.net In biological systems, particularly in mammals, the primary route of TMB metabolism involves the oxidation of one of the methyl groups, leading to the formation of a corresponding dimethylbenzoic acid. researchgate.netasm.org

The metabolic process for TMBs begins with the hydroxylation of a methyl group, catalyzed by cytochrome P450 enzymes, to form a dimethylbenzyl alcohol. This alcohol is further oxidized to an aldehyde and then to a dimethylbenzoic acid. asm.org These DMBA metabolites are the main products found in urine following exposure to TMBs. researchgate.net For instance, exposure to 1,2,4-trimethylbenzene (B165218) (pseudocumene) in rats results in the formation of several DMBA isomers, including 2,4-dimethylbenzoic acid, 2,5-dimethylbenzoic acid, and 3,4-dimethylbenzoic acid. documentsdelivered.comresearchgate.net

Once formed, these dimethylbenzoic acids are typically conjugated with glycine (B1666218) to form dimethylhippuric acids (DMHAs) before being excreted in the urine. asm.org This conjugation step increases the water solubility of the metabolites, facilitating their elimination from the body. The extent to which different TMB isomers are metabolized and excreted varies. For example, studies in rats have shown that about 78% of an oral dose of 1,3,5-TMB is excreted as 3,5-dimethylhippuric acid, whereas for 1,2,3-TMB, only 17% is eliminated as glycine conjugates. asm.org The major metabolites of 1,2,4-trimethylbenzene include 3,4-dimethylhippuric acid. documentsdelivered.com

The analysis of DMBA isomers in urine is a recognized method for biomonitoring occupational exposure to trimethylbenzenes. researchgate.netresearchgate.net While the metabolic pathways for various DMBA isomers are well-documented as part of TMB metabolism, specific research detailing the metabolic fate of 4-Methoxy-2,3-dimethylbenzoic acid in biological systems is not extensively covered in the available literature. However, studies on other methoxylated aromatic compounds suggest that metabolism could involve O-demethylation (removal of the methoxy (B1213986) group) in addition to the pathways described for DMBAs. nih.gov

Table 1: Key Metabolites of Trimethylbenzene Isomers

Occurrence in Natural Products and Biosynthesis Pathways of Related Benzoic Acid Derivatives

Benzoic acids are a diverse group of compounds found widely in the plant kingdom, where they serve as building blocks for a vast array of primary and specialized metabolites. researchgate.netnih.gov These compounds are crucial for plant defense, acting as phytohormones, and contributing to fragrance and flavor as pollinator attractants. nih.gov While numerous benzoic acid derivatives have been identified from natural sources, there is no significant evidence in the reviewed scientific literature of this compound occurring as a natural product in organisms like lichens or medicinal orchids.

The biosynthesis of benzoic acids in plants is a complex network of intersecting pathways located in different subcellular compartments. nih.gov The core pathways originate from the shikimate pathway. researchgate.net The central precursor, chorismic acid, can be converted to benzoic acid (BA) through several routes. The two primary proposed pathways are:

The β-oxidative pathway: This route is analogous to fatty acid catabolism. It begins with the conversion of trans-cinnamic acid (derived from phenylalanine) to cinnamoyl-CoA. The pathway then proceeds through hydration, oxidation, and thiolytic cleavage to shorten the side chain, ultimately yielding benzoyl-CoA, which is then converted to benzoic acid. prepchem.com

The non-β-oxidative pathway: This pathway also starts from trans-cinnamic acid but does not involve CoA-activated intermediates for the side-chain shortening.

Once the basic benzoic acid structure is formed, it can undergo numerous modifications, including hydroxylation, methylation, and glucosylation, to create a wide diversity of derivatives. documentsdelivered.com For instance, methoxylated benzoic acids, such as vanillic acid and p-anisic acid, are common in plants. asm.org The formation of a methoxy group typically involves the action of O-methyltransferase (OMT) enzymes, which transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the benzoic acid ring. The biosynthesis of p-hydroxybenzoic acid (p-HBA), a precursor for many natural products, can occur directly from chorismic acid via the enzyme chorismate-pyruvate lyase, or from phenylalanine through the aforementioned pathways. nih.gov These findings provide a framework for the potential biosynthesis of more complex substituted benzoic acids, although the specific enzymatic steps leading to a compound like this compound have not been elucidated. nih.gov

Degradation Pathways in Environmental Contexts

The environmental fate of aromatic compounds like this compound is largely determined by microbial degradation. Soil and water microorganisms possess a remarkable diversity of catabolic pathways to break down complex organic molecules. mdpi.com While the specific degradation pathway for this compound is not detailed in the literature, a probable route can be inferred from studies on structurally related compounds, namely dimethylbenzoic acids and methoxybenzoic acids.

The degradation is expected to be an aerobic process initiated by bacterial enzymes. Key initial steps would likely involve:

O-Demethylation: The methoxy group is a common target for initial enzymatic attack. Bacteria, particularly species like Nocardia and Arthrobacter, are known to degrade methoxylated benzoic acids by cleaving the ether bond to remove the methyl group, converting the methoxy group into a hydroxyl group. nih.govnih.gov For example, veratric acid (3,4-dimethoxybenzoic acid) is demethylated to vanillic and isovanillic acids, which are then further demethylated to protocatechuic acid. nih.gov This step makes the aromatic ring more susceptible to subsequent oxidative attack.

Hydroxylation and Ring Cleavage: Following demethylation, the resulting di- or tri-substituted phenol (B47542) would undergo further hydroxylation to form a catechol or protocatechol derivative. For example, a Pseudomonas putida strain capable of growing on 3,4-dimethylbenzoic acid was found to metabolize it via 3,4-dimethylcatechol. nih.gov These catecholic intermediates are key substrates for ring-cleavage dioxygenases, which catalyze the aromatic ring's opening. nih.govnih.gov The cleavage can occur via ortho or meta pathways, leading to the formation of linear aliphatic acids (e.g., β-carboxy-cis,cis-muconic acid) that can be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. nih.govnih.gov

Therefore, a plausible degradation pathway for this compound would begin with its conversion to 4-hydroxy-2,3-dimethylbenzoic acid. This intermediate would then be hydroxylated to form a dimethylcatechol derivative, which would subsequently undergo ring cleavage and further degradation. The ability of various Pseudomonas and Rhodococcus species to degrade different isomers of dimethylbenzoate and benzoate (B1203000) itself supports this proposed metabolic logic. nih.govnih.gov

Table 2: List of Compounds Mentioned

Future Research Directions and Outlook

Expanding Synthetic Methodologies for Enhanced Efficiency and Selectivity in 4-Methoxy-2,3-dimethylbenzoic Acid Synthesis

The development of efficient, selective, and sustainable synthetic routes is paramount for the accessibility and subsequent investigation of any compound of interest. Future research in the synthesis of this compound is anticipated to focus on overcoming the challenges associated with controlling regioselectivity in polysubstituted aromatic systems.

Key research avenues include:

Optimization of Classical Routes: Traditional methods, such as the oxidation of the corresponding substituted toluenes or the carboxylation of Grignard reagents, offer foundational pathways. Future work will likely involve the fine-tuning of these reactions using novel catalyst systems to improve yields and reduce the formation of isomeric byproducts. The use of more environmentally benign oxidizing agents is also a critical area for improvement.

Development of Novel Catalytic Systems: The exploration of transition-metal-catalyzed C-H functionalization presents a promising frontier for the direct and selective introduction of the carboxyl group onto the 2,3-dimethylanisole scaffold. researchgate.net This approach could significantly shorten synthetic sequences and improve atom economy.

Flow Chemistry and Process Intensification: The application of continuous flow technologies can offer superior control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved safety profiles, and easier scalability compared to traditional batch processes.

Biocatalysis: Engineering enzymes, such as benzoic acid (de)carboxylases, could provide highly selective and environmentally friendly routes to this compound and its derivatives under mild reaction conditions.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Approach | Potential Advantages | Areas for Future Research |

| Oxidation of Substituted Alkylbenzenes | Readily available starting materials. | Development of more selective and eco-friendly oxidants; improving regioselectivity. |

| Grignard Carboxylation | Well-established and reliable method. | Optimization for sterically hindered substrates; exploring alternative organometallic reagents. |

| Transition-Metal-Catalyzed C-H Carboxylation | High atom economy; potential for novel reactivity. | Catalyst design for specific regioselectivity; understanding reaction mechanisms. |

| Biocatalysis | High selectivity; mild reaction conditions; environmentally friendly. | Enzyme discovery and engineering; improving substrate scope and catalyst stability. |

Deeper Exploration of Biological Mechanisms and Therapeutic Potential of this compound and its Analogs

Substituted benzoic acids are a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. preprints.orgresearchgate.net Future research should systematically evaluate the therapeutic potential of this compound and its analogs.

Promising areas of investigation include:

Antimicrobial Activity: Given that some benzoic acid derivatives show activity against Mycobacterium tuberculosis, screening this compound and its ester or amide prodrugs against various bacterial and fungal strains is a logical first step. nih.govgoogle.com Structure-activity relationship (SAR) studies could then guide the synthesis of more potent antimicrobial agents.

Anticancer Potential: Numerous benzoic acid derivatives have been investigated as anticancer agents. preprints.orgresearchgate.net Future studies could explore the cytotoxicity of this compound against a panel of cancer cell lines. Mechanistic studies would then be required to identify its molecular targets, which could include key enzymes in cancer cell signaling or metabolism, such as protein phosphatases or fatty acid biosynthesis enzymes. nih.govnih.gov

Anti-inflammatory and Analgesic Properties: The structural similarity to known anti-inflammatory drugs warrants investigation into the compound's ability to modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes. mdpi.com

Metabolic Disorders: Some benzoic acid derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase. nih.gov This suggests a potential avenue of research for this compound in the context of metabolic diseases.

The table below summarizes potential therapeutic targets for this compound based on activities observed in analogous structures.

| Therapeutic Area | Potential Molecular Target(s) | Rationale for Investigation |

| Infectious Diseases | Dihydropteroate synthetase, Mycobacterial esterases | Activity of other benzoic acid derivatives against various pathogens. nih.gov |

| Oncology | Protein phosphatases, β-ketoacyl-ACP synthase III (FabH), Kinases | Known anticancer activity of the benzoic acid scaffold. preprints.orgnih.govnih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes | Structural similarities to existing non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com |

| Diabetes | α-glucosidase, α-amylase | Observed inhibitory activity of similar compounds on carbohydrate-hydrolyzing enzymes. nih.gov |

Advanced Computational Modeling for Property Prediction and Rational Drug Design

In modern drug discovery and materials science, computational modeling is an indispensable tool for accelerating research and reducing costs. The application of these methods to this compound can provide valuable insights and guide experimental work.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help to correlate the structural features of this compound and its analogs with their biological activities. nih.govmdpi.com These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular Docking: Docking simulations can be used to predict the binding modes of this compound within the active sites of potential protein targets. nih.govnih.govmdpi.com This information is crucial for understanding the molecular basis of its activity and for designing derivatives with improved binding affinity and selectivity.

Density Functional Theory (DFT) Calculations: DFT and other quantum mechanical methods can be employed to accurately predict the physicochemical properties of the molecule, such as its geometry, electronic structure, and reactivity. nih.gov This is essential for understanding its behavior in different chemical and biological environments.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. mdpi.comnih.gov This early-stage assessment of drug-likeness is critical for identifying and mitigating potential liabilities before significant resources are invested.

Novel Applications in Emerging Technologies and Interdisciplinary Research

The unique substitution pattern of this compound may impart properties that are valuable in fields beyond pharmaceuticals. Interdisciplinary research will be key to unlocking these novel applications.

Potential future directions include:

Materials Science: Benzoic acid derivatives have been investigated as inhibitors for atomic layer deposition (ALD), a key process in semiconductor manufacturing. mdpi.com The specific electronic and steric properties of this compound could be leveraged to create highly effective self-assembled monolayers (SAMs) for surface passivation and area-selective deposition. Its incorporation into polymers could also enhance properties like thermal stability and chemical resistance. chemimpex.com

Agrochemicals: The benzoic acid scaffold is present in some herbicides. nbinno.com Research into the phytotoxicity of this compound could lead to the development of new agrochemical agents.

Functionalized Materials: The carboxylic acid group provides a convenient handle for grafting the molecule onto surfaces or nanoparticles. For instance, functionalizing graphene oxide with this compound could create novel materials with tailored electronic or catalytic properties for use in sensors or energy storage devices. nih.gov

Chemical Biology: As a small molecule with potential biological activity, this compound could be developed into a chemical probe to study specific biological pathways or protein functions, contributing to a deeper understanding of complex biological systems.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-2,3-dimethylbenzoic acid?

- Methodological Answer : The synthesis of this compound can be approached via oxidation or substitution reactions. For oxidation, potassium permanganate (KMnO₄) under controlled acidic conditions is commonly used to convert methyl or aldehyde groups to carboxylic acids. For example, 4-Methoxy-2,3-dimethylbenzaldehyde (a precursor) can be oxidized to the corresponding benzoic acid derivative using KMnO₄ in a sulfuric acid medium . Substitution reactions may involve introducing methoxy or methyl groups via nucleophilic agents like sodium methoxide (NaOMe) under anhydrous conditions. Reaction parameters such as temperature (e.g., 45–80°C), solvent polarity, and pH must be optimized to avoid side products like decarboxylation or over-oxidation .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Storage at 0–6°C is recommended to prevent thermal degradation, especially for high-purity (>97%) forms . The compound is stable under normal handling conditions but must be isolated from strong oxidizing agents (e.g., peroxides, chlorates) to prevent hazardous reactions. Use inert, airtight containers (e.g., amber glass vials) to minimize exposure to moisture and light. Stability tests via periodic HPLC or TLC analysis are advised to monitor purity over time .

Q. What are the primary biochemical applications of this compound?

- Methodological Answer : This compound is utilized as a biochemical reagent in enzymatic studies and metal recovery. For example, its structural analogs (e.g., 4-Amino-3-methoxybenzoic acid) demonstrate selective adsorption for Pd(II) in mixed-metal solutions (Pt, Pd, Rh), suggesting potential for catalytic or separation applications . In life sciences, substituted benzoic acids are employed to study enzyme inhibition (e.g., cyclooxygenase) or receptor binding, requiring validation through competitive assay protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

- Methodological Answer : Contradictions in solubility, partition coefficients, or vapor pressure data (e.g., missing values in Safety Data Sheets ) necessitate experimental validation. For solubility, use shake-flask methods with solvents of varying polarity (water, ethanol, DMSO) and quantify via UV-Vis spectroscopy. Octanol-water partition coefficients (logP) can be determined using HPLC retention times calibrated against standards. Computational tools like COSMO-RS may supplement empirical data but require cross-validation with experimental results .

Q. What advanced techniques are suitable for characterizing derivatives of this compound?

- Methodological Answer :